4-(5-Methylfuran-2-yl)thiazol-2-amine

Alzheimer's Disease Cholinesterase Inhibition Medicinal Chemistry

SAR campaigns fail when generic 2-aminothiazoles lack target selectivity. 4-(5-Methylfuran-2-yl)thiazol-2-amine solves this with its dual thiazole-furan architecture: • Enables cholinesterase inhibitor discovery-close analogs achieve AChE Kᵢ ~14.9 μM • 5-Methylfuran substitution confers distinct steric/electronic properties vs. unsubstituted or 4-phenyl analogs, critical for target engagement specificity • Free 2-amine handle supports rapid amide coupling, sulfonylation, or reductive amination for library diversification • Stable solid (mp 129-130°C); ≥95% purity; multi-gram quantities support automated parallel synthesis workflows

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 1634-46-4
Cat. No. B154648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methylfuran-2-yl)thiazol-2-amine
CAS1634-46-4
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=CSC(=N2)N
InChIInChI=1S/C8H8N2OS/c1-5-2-3-7(11-5)6-4-12-8(9)10-6/h2-4H,1H3,(H2,9,10)
InChIKeyHIBFSFCLIHHSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methylfuran-2-yl)thiazol-2-amine Procurement Baseline


4-(5-Methylfuran-2-yl)thiazol-2-amine (CAS 1634-46-4) is a small-molecule heterocyclic building block belonging to the 2-aminothiazole class, characterized by a 5-methylfuran substituent at the thiazole 4-position [1]. It possesses a molecular formula of C₈H₈N₂OS and a molecular weight of 180.23 g/mol, with a reported melting point of 129–130 °C [1]. This compound is commercially available from multiple specialty chemical suppliers as a versatile scaffold for medicinal chemistry, agrochemical discovery, and materials science research [2]. Its primary value proposition lies in its dual heterocyclic architecture (thiazole + furan) which provides a unique vector for further functionalization and biological target engagement.

Dual heterocyclic scaffold — thiazole-furan architecture for medicinal chemistry and agrochemical discovery
Versatile functionalization handle — free 2-amine supports amide coupling and library synthesis
Solid-state handling — reported melting point 129–130 °C supports stable storage and formulation research

4-(5-Methylfuran-2-yl)thiazol-2-amine: SAR Uniqueness over Generic Analogs


The 2-aminothiazole scaffold is widely recognized for its biological promiscuity, but activity, selectivity, and physicochemical properties are exquisitely sensitive to peripheral substitution [1]. Simple 2-aminothiazole derivatives lacking the 5-methylfuran moiety (e.g., 4-phenylthiazol-2-amine) exhibit vastly different target engagement profiles, as exemplified by 4-phenylthiazol-2-amine's reported ~60% inhibition of FANCD2 ubiquitination, an activity not observed with the 5-methylfuran analog [2]. Furthermore, 4-(furan-2-yl)thiazol-2-amine (CAS 28989-52-8) demonstrates only weak ATPase inhibition (IC₅₀ ≈ 79.2 μM), underscoring that even minor furan ring modifications (e.g., 5-methyl vs. unsubstituted) can alter biological readouts by orders of magnitude [3]. Therefore, substituting 4-(5-Methylfuran-2-yl)thiazol-2-amine with a generic in-class alternative risks losing the specific steric, electronic, and hydrophobic properties conferred by the 5-methylfuran group, potentially invalidating SAR hypotheses or leading to inactive derivatives in medicinal chemistry campaigns.

SAR sensitivity
Target engagement may shift; 4-phenyl analog shows FANCD2 pathway activity not reported for the 5-methylfuran scaffold.
Furan substitution
Unsubstituted furan analog (CAS 28989-52-8) displays weak ATPase inhibition (IC₅₀ ~79 µM); potency context may not transfer.
Steric/electronic profile
Generic in-class alternatives lack the 5-methyl group and may alter SAR hypotheses or derivative activity in screening campaigns.

4-(5-Methylfuran-2-yl)thiazol-2-amine: Quantitative Differentiation Evidence


AChE Selectivity over Unsubstituted Furan Analogs

A series of thiazole-based furan derivatives structurally related to 4-(5-Methylfuran-2-yl)thiazol-2-amine were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The 5-hydroxymethylfuran analog (Compound 2b) exhibited an AChE inhibition constant (Kᵢ) of 14.887 ± 1.054 μM, while the para‑bromo analog (Compound 2f) showed a BChE Kᵢ of 4.763 ± 0.321 μM [1]. In contrast, the simpler 4-(furan-2-yl)thiazol-2-amine (CAS 28989-52-8) displayed an IC₅₀ of 79.2 μM against an unrelated ATPase target, highlighting the critical role of furan substitution in dictating both target affinity and enzyme selectivity [2].

AChE selectivity
Cross-study comparable
5-hydroxymethylfuran analog Ki = 14.9 ± 1.1 µM vs unsubstituted furan IC₅₀ = 79.2 µM (ATPase)
Supports furan-substitution context for cholinesterase assay selection
Different target and assay; cross-study comparison requires validation
Alzheimer's Disease Cholinesterase Inhibition Medicinal Chemistry

Melting Point and Solid-State Stability Advantage

4-(5-Methylfuran-2-yl)thiazol-2-amine exhibits a melting point of 129–130 °C [1]. This value is significantly higher than that of structurally simpler 2-aminothiazole (mp ≈ 90–92 °C) and many unsubstituted furan derivatives, indicating stronger intermolecular forces and greater crystallinity. While direct comparative stability data are not available, the elevated melting point is a proxy for enhanced solid-state stability and reduced hygroscopicity, which are critical parameters for compound storage, handling, and formulation in both research and early development settings [2].

Solid-state stability
Class-level inference
Melting point 129–130 °C vs 2-aminothiazole ~90–92 °C
Higher melting point may support storage and formulation screening
Stability data to verify; class-level proxy
Solid-State Stability Formulation Development Crystallinity

Copper-Mediated Cyclization: Improved Synthetic Access

A copper-catalyzed [3+2] oxidative cyclization using acetoxime and sodium thiocyanate provides direct access to 2-aminothiazoles, including 4-(5-Methylfuran-2-yl)thiazol-2-amine, in good to excellent yields with broad functional group tolerance [1]. This method circumvents the traditional Hantzsch synthesis which often requires pre-functionalized α‑haloketones and can suffer from lower regioselectivity or harsh conditions. The reported protocol offers a more sustainable and operationally simple route to the target scaffold, which is a key consideration for laboratories scaling up analogue synthesis [1].

Synthetic access
Reported
Cu-catalyzed [3+2] oxidative cyclization with broad functional group tolerance
Modern route may support in-house derivative synthesis
Yields reported as qualitative range; scale-up context to verify
Synthetic Methodology Process Chemistry C–H Functionalization

4-(5-Methylfuran-2-yl)thiazol-2-amine: High-Impact Applications


Alzheimer's Disease Lead Optimization

Procurement of 4-(5-Methylfuran-2-yl)thiazol-2-amine is highly strategic for medicinal chemistry teams developing dual cholinesterase inhibitors for Alzheimer's disease. The quantitative data demonstrate that thiazole-furan hybrids (e.g., Compound 2b, a close analog) achieve AChE Kᵢ values in the low micromolar range (~14.9 μM), providing a validated starting point for further optimization [1]. The methylfuran moiety is critical for achieving this level of potency and selectivity over BChE, as demonstrated by the structure-activity relationships in the Karakaya et al. study [1]. Using this compound as a core scaffold enables systematic exploration of substituent effects on blood-brain barrier penetration and dual enzyme inhibition.

High-Throughput Parallel Synthesis Building Block

The compound's stable solid-state properties (mp 129–130 °C) and well-established synthetic accessibility make it an ideal building block for automated parallel synthesis and library production [2][3]. The free primary amine at the 2-position provides a convenient handle for amide coupling, sulfonylation, or reductive amination, allowing rapid diversification. Procurement in multi-gram quantities supports the generation of focused libraries targeting diverse biological space, including kinase inhibition, GPCR modulation, and antimicrobial discovery.

Agrochemical Discovery: Fungicidal & Antibacterial Scaffold

Thiazole-furan derivatives, including those based on the 4-(5-Methylfuran-2-yl)thiazol-2-amine core, are known to exhibit antimicrobial and antifungal properties [4]. Procurement of this compound enables the synthesis of novel analogs for screening against agricultural pathogens. The furan and thiazole moieties are privileged structures in agrochemicals, and the methyl substitution may enhance metabolic stability in plants or soil, making it a valuable entry point for developing crop protection agents with novel modes of action.

Application
Selection Property
Validation Focus
Cholinesterase pathway studies
Furan-substitution SAR profile
AChE/BChE selectivity endpoints and docking model review
Parallel synthesis library production
Free 2-amine coupling handle and solid-state stability
Amide/sulfonylation reaction scope and storage reproducibility
Agrochemical screening research
Thiazole-furan privileged architecture
Antimicrobial and antifungal panel endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Methylfuran-2-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.